Product packaging for Methyl 2-(4-bromophenoxy)acetate(Cat. No.:CAS No. 4841-23-0)

Methyl 2-(4-bromophenoxy)acetate

Cat. No.: B3022657
CAS No.: 4841-23-0
M. Wt: 245.07 g/mol
InChI Key: UDAVOUGCAYAMAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenoxy)acetate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B3022657 Methyl 2-(4-bromophenoxy)acetate CAS No. 4841-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAVOUGCAYAMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964065
Record name Methyl (4-bromophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4841-23-0
Record name Acetic acid, 2-(4-bromophenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4841-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-bromophenoxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-bromophenoxy)acetate
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Nomenclature and Chemical Classification in Scholarly Contexts

In the precise language of chemistry, "Methyl 2-(4-bromophenoxy)acetate" is identified and classified through standardized systems. Its molecular formula is C9H9BrO3. sigmaaldrich.com The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This name explicitly describes the molecular structure: a methyl group attached to the acetate (B1210297), which in turn is linked via an ether oxygen to a bromophenoxy group at the fourth position of the benzene (B151609) ring.

In addition to its IUPAC name, the compound is registered under the CAS (Chemical Abstracts Service) number 4841-23-0. chemicalbook.com This unique identifier is crucial for unambiguous referencing in scientific literature and databases. The compound is also known by several synonyms, including Methyl 4-bromophenoxyacetate. chemicalbook.com

From a classification standpoint, this compound belongs to the class of aryloxyacetate derivatives. This classification is based on the core structure, which features an acetic acid ester linked to an aromatic ring through an oxygen atom. The presence of the bromine atom on the phenyl ring further categorizes it as a halogenated aromatic compound.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number4841-23-0 chemicalbook.com
Molecular FormulaC9H9BrO3 sigmaaldrich.com
Molecular Weight245.07 g/mol sigmaaldrich.comchemicalbook.com
SynonymsMethyl 4-bromophenoxyacetate chemicalbook.com

Significance of Aryloxyacetate Derivatives in Research

Aryloxyacetate derivatives, the broader chemical family to which Methyl 2-(4-bromophenoxy)acetate belongs, are a significant class of compounds with diverse applications in scientific research. nih.govnih.gov Their structural motif is a key feature in various biologically active molecules and functional materials.

One of the most prominent areas of research for aryloxyacetate derivatives is in agrochemistry, particularly as herbicides. nih.govnih.gov For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known aryloxyacetic acid derivative, functions as a selective herbicide. nih.gov These compounds often act by mimicking or interfering with plant growth hormones, leading to uncontrolled growth and eventual death of the target weeds. nih.gov Research in this area focuses on synthesizing new derivatives and evaluating their herbicidal efficacy against various weed species. nih.govnih.gov

Beyond herbicidal applications, aryloxyacetate derivatives are explored in medicinal chemistry. Their structural framework serves as a scaffold for the design and synthesis of new therapeutic agents. The specific substituents on the aromatic ring and the acetate (B1210297) group can be modified to tune the biological activity and target specific enzymes or receptors in the body.

Furthermore, these derivatives are valuable as synthetic intermediates in organic chemistry. nih.govnih.gov They can be used as building blocks to construct more complex molecules with desired properties for applications in materials science and drug discovery. The versatility of the aryloxyacetate core allows for a wide range of chemical transformations, making it a valuable tool for organic chemists. nih.govnih.gov

Computational and in Silico Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs.

Development and Validation of QSAR Models for Biological Activity Prediction

The development of robust QSAR models is a critical step in the computational evaluation of chemical compounds. For phenoxyacetate (B1228835) and its derivatives, researchers have developed various models to predict their potential as therapeutic agents or herbicides. The process involves selecting a series of compounds with known biological activities, such as IC₅₀ values, and calculating a wide range of molecular descriptors for each. researchgate.netresearchgate.net These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

The construction of a QSAR model typically involves statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov For instance, a study on 2-phenoxyacetamide (B1293517) derivatives as potential MAO-B inhibitors utilized a 2D QSAR model built with Chem Office and VALSTAT software. researchgate.net The dataset was divided into a "training set" to build the model and a "test set" to validate its predictive power. researchgate.netnih.gov

Validation is a crucial phase to ensure the reliability and robustness of the developed QSAR model. nih.gov Standard statistical metrics are employed, including the coefficient of determination (R²), which measures the goodness-of-fit of the model. mdpi.com However, a high R² value alone is not sufficient. Other parameters like the adjusted R² (R²adj) and the predicted R² (R²pred) provide a more rigorous assessment of the model's predictive capability on external data. mdpi.com For example, a QSAR model developed for phenoxypyrimidine derivatives as p38 kinase inhibitors using a Genetic Algorithm-Partial Least Squares (GA-PLS) approach demonstrated high predictive power with an R² of 0.98 and a predicted R² of 0.87. nih.gov Similarly, a 2D QSAR model for phenoxazine (B87303) derivatives against Glucosamine-6-phosphate synthase showed good internal (R² = 0.7400) and external (R²_predicted = 0.5475) prediction. frontiersin.org

Correlation of Structural Descriptors with Biological Outcomes

A key outcome of QSAR studies is the identification of specific structural features, or descriptors, that are significantly correlated with the biological activity of the compounds. This provides valuable insights into the mechanism of action and guides the design of more potent molecules.

For phenoxyacetate derivatives, studies have revealed the importance of various types of descriptors:

Steric Descriptors: These parameters relate to the size and shape of the molecule. For instance, in a QSAR study of phenoxypyrimidine derivatives, steric effects were found to play a significant role in their p38 inhibitory activity. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution and dipole moment. Electronic properties were also identified as crucial for the inhibitory activity of phenoxypyrimidine derivatives. nih.gov

Hydrogen Bonding Descriptors: The ability to form hydrogen bonds is often critical for ligand-receptor interactions. For p38 kinase inhibitors, the capacity for hydrogen bonding was a significant factor influencing their biological activity. nih.gov

By understanding which descriptors positively or negatively impact biological activity, chemists can strategically modify the lead structure—in this case, the phenoxyacetate scaffold—to enhance its desired effects.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Analysis for Target Identification and Binding Modes

Molecular docking simulations have been widely used to investigate the interactions of phenoxyacetate derivatives with various protein targets. For example, in the search for new anti-inflammatory agents, phenoxyacetanilide derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Similarly, phenoxy acetic acid derivatives have been studied as selective COX-2 inhibitors, with molecular modeling used to elucidate their interactions with the enzyme. nih.gov

The analysis of the docking results reveals the specific binding modes of the ligands. This includes identifying the key amino acid residues in the protein's active site that form interactions with the ligand. These interactions can be of several types:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: Involve charged or polar groups on both the ligand and the protein. researchgate.net

For instance, in a study of phenoxy acetamide (B32628) derivatives as MAO-B inhibitors, docking analysis showed good electrostatic and hydrophobic interactions with the active site residues of the MAO-B protein. researchgate.net Another study on phenoxy acetohydrazide derivatives as urease inhibitors used molecular docking to explore their binding interactions within the enzyme's active site. nih.gov

Prediction of Inhibitory Activity and Binding Affinity

One of the primary goals of molecular docking is to predict the binding affinity of a ligand for its target protein. This is typically expressed as a docking score or binding energy, with lower (more negative) values indicating a more stable complex and, theoretically, higher inhibitory activity.

For example, a study on phenoxyacetanilide derivatives as anti-inflammatory agents found that the compound with the lowest docking score (-8.9 Kcal/mol) against the COX-2 enzyme also exhibited the strongest analgesic and anti-inflammatory activity in vivo. researchgate.net This demonstrates a successful correlation between in silico predictions and experimental results. researchgate.net

In another example, the docking of angular phenoxazine ethers against microbial targets like glucosamine-6-phosphate synthase and AmpC beta-lactamase showed excellent binding affinities, which were higher than those of standard drugs. frontiersin.org These predictions of high binding affinity suggest that these compounds could be potent inhibitors. frontiersin.orgmdpi.com The docking scores can be used to rank a series of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process. researchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nih.gov These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic distribution, which are fundamental to a molecule's reactivity and interactions. orientjchem.orgnih.govrsc.org

For phenoxyacetic acid and its derivatives, quantum chemical calculations have been performed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often with basis sets such as 6-311++g(d,p). orientjchem.org These calculations can optimize the molecular geometry and predict bond lengths and angles, which can be compared with experimental data from techniques like X-ray diffraction. orientjchem.org

Furthermore, these calculations can elucidate the electronic properties that govern a molecule's reactivity. For example, the calculation of harmonic vibrational frequencies and infrared intensities can help in the interpretation of experimental spectra. orientjchem.org By understanding the electronic structure, researchers can predict how a molecule like Methyl 2-(4-bromophenoxy)acetate might interact with biological targets at a sub-atomic level, providing a deeper insight that complements QSAR and molecular docking studies. These computational approaches are powerful tools for predicting reaction pathways and designing new chemical reactions. rsc.org

Role As a Synthetic Intermediate and Building Block

Intermediate in the Synthesis of Organic Compounds

As an intermediate, Methyl 2-(4-bromophenoxy)acetate is a foundational molecule used in multi-step synthetic pathways to produce a wide range of more complex organic compounds.

The phenoxyacetic acid scaffold is a recognized structural motif in medicinal chemistry. Research has identified this framework as crucial for developing novel inhibitors for specific biological targets. One such target is serine racemase (SR), an enzyme that produces D-serine. Over-activation of the N-methyl-D-aspartate (NMDA) receptor, for which D-serine is a coagonist, has been linked to various neurological conditions. accelachem.com Therefore, inhibitors of SR are considered potential therapeutic agents. accelachem.com

In a 2014 study published in Bioorganic & Medicinal Chemistry Letters, researchers developed and tested a series of new SR inhibitors. accelachem.comwku.edu Their findings highlighted that a central amide structure featuring a phenoxy substituent was a key feature for achieving inhibitory activity against the enzyme. accelachem.com this compound serves as an ideal precursor for synthesizing such molecules. The methyl ester can be readily converted into an amide, and the bromo-substituted phenoxy group provides the necessary scaffold identified as important for the biological activity.

Table 1: Research Findings on Phenoxy-Based Serine Racemase (SR) Inhibitors

Finding Significance for Precursor Selection Source
D-Serine is a coagonist of the NMDA receptor, and its over-activation is implicated in neurodegenerative diseases. Establishes the therapeutic relevance of targeting the D-serine pathway. accelachem.com
Serine racemase (SR) is the enzyme responsible for D-serine biosynthesis. Identifies SR as a key drug target for controlling NMDA receptor activity. accelachem.com
Novel inhibitors were developed based on an in silico screening and evaluated via in vitro enzyme assays. Demonstrates a modern drug discovery approach used to identify active compounds. accelachem.com

The phenoxyacetic acid class of molecules is historically significant in the agrochemical industry. Chlorinated derivatives, such as 2,4-D and MCPA, are widely used as systemic herbicides to control broadleaf weeds. nih.gov The biological activity of these compounds is highly dependent on the type and position of substituents on the aromatic ring. nih.gov While specific applications of this compound in commercial agrochemicals are not widely documented, its structural similarity to this important class of herbicides makes it a compound of interest for research and development in this sector.

In the realm of specialty chemicals, brominated aromatic compounds are valuable intermediates. wku.edu The carbon-bromine bond is a versatile functional group that can participate in a variety of cross-coupling reactions (like Suzuki or Stille coupling), allowing for the attachment of other molecular fragments. mdpi.com This reactivity makes this compound a useful building block for creating highly specialized molecules with tailored properties for various industrial applications.

Applications in Material Science

In material science, the properties of a substance are directly linked to its molecular structure. Brominated compounds are frequently used as flame retardants, as they can interrupt the combustion cycle in the gas phase. Furthermore, aromatic and ether-containing molecules can be used as monomers for the synthesis of high-performance polymers, such as polyetheretherketone (PEEK), known for their thermal stability and chemical resistance.

The structural motifs present in this compound—a brominated aromatic ring and a phenoxy group—are relevant to the design of advanced materials. wku.edumdpi.com These features could potentially be exploited in the synthesis of specialty polymers or liquid crystals. However, specific, documented applications of this compound as a primary component in material science are not prominent in publicly available research.

Use as a Model Compound for Reaction Mechanism Studies

In chemical research, model compounds are relatively simple molecules used to study the details of a specific chemical reaction or to understand how a particular functional group behaves under certain conditions. The study of reaction mechanisms is fundamental to advancing chemical synthesis. nih.govlibretexts.org

This compound possesses several features that would make it a suitable model compound. Researchers could use it to investigate:

Nucleophilic Aromatic Substitution: Studying the conditions under which the bromine atom can be replaced by other functional groups.

Ether Cleavage: Investigating the stability of the phenoxy-acetate ether linkage under various acidic or basic conditions.

Electronic Effects: Analyzing how the electron-withdrawing nature of the bromine atom at the para position influences the reactivity of the ester group.

While the compound is well-suited for such investigations, there are no prominent, specific studies in the searched literature where this compound has been explicitly used as a model compound to detail a particular reaction mechanism. The study of bromination on aromatic compounds, however, is a well-established field of research. nih.gov

Environmental Fate and Ecotoxicological Research

Degradation Pathways and Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes, which can be biological (biotic) or non-biological (abiotic).

Abiotic Degradation: One of the primary abiotic degradation pathways for many organic compounds in the aquatic environment is photodegradation, or breakdown by sunlight. Research on new brominated flame retardants (NBFRs) has shown that the wavelength of light is a crucial factor, with shorter, more energetic wavelengths leading to faster degradation. nih.gov The primary mechanism often involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.gov For phenoxyacetic acid herbicides, photolysis is also a recognized degradation route. wikipedia.org It is plausible that Methyl 2-(4-bromophenoxy)acetate undergoes photodegradation, likely involving the cleavage of the ether bond or the carbon-bromine bond. However, without specific studies, the rates and products of this degradation are unknown.

Biotic Degradation: Microbial degradation is a key process for the removal of many organic pollutants from soil and water. Bacteria have been isolated that can degrade various phenoxyalkanoic acid herbicides, often utilizing them as a source of carbon and energy. nih.gov The degradation of these compounds can be influenced by the presence of other organic compounds, which can sometimes enhance the breakdown process through co-metabolism. nih.gov For instance, the microbial degradation of 3-phenoxybenzoic acid, an intermediate of pyrethroid pesticides, has been a subject of study due to its persistence. matrix-fine-chemicals.com The presence of the bromine atom in this compound may influence its biodegradability, as halogenated organic compounds can be more resistant to microbial attack. echemi.com The specific microorganisms and enzymatic pathways capable of degrading this compound have not been identified.

Bioaccumulation and Mobility in Environmental Compartments

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. This is a significant concern for compounds that are persistent and lipophilic (fat-soluble). Brominated compounds, in general, are known to have a tendency to accumulate in the environment. awsjournal.org The halogen substituent increases lipid solubility, which can lead to bioaccumulation. awsjournal.org While there is no specific data for this compound, studies on brominated flame retardants have shown their potential to bioaccumulate in aquatic and terrestrial food chains. nih.gov

Mobility: The mobility of a chemical in the environment, particularly in soil and water, dictates its potential to contaminate groundwater and spread from the point of application. The mobility of phenoxyacetic acid herbicides is influenced by soil properties such as organic carbon content and pH. nih.govfishersci.com Generally, these herbicides are weakly sorbed to many agricultural soils, which can lead to leaching into groundwater. wikipedia.orgnih.gov The water solubility of a compound is a key factor in its mobility. researchgate.net Given its ester structure, this compound may have different solubility and sorption characteristics compared to its parent acid, 2-(4-bromophenoxy)acetic acid, potentially affecting its movement through the soil profile.

Ecotoxicological Assessments and Environmental Impact Studies

Ecotoxicology examines the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems.

There is a significant lack of ecotoxicological data for this compound. Safety data sheets for the related compound, (4-Bromophenyl)acetic acid, indicate no available data on its toxicity to fish, daphnia, or algae. awsjournal.org However, studies on other phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have shown that they can cause adverse effects in non-target species, including low growth rates and reproductive problems. mdpi.com The transformation products of some herbicides can also be more toxic than the parent compound. wikipedia.org

Ecotoxicological studies on aquatic organisms like algae and daphnids are standard for assessing the environmental impact of chemicals. Such studies are crucial for determining the potential risks of this compound to aquatic ecosystems, but are currently absent from the scientific record.

Risk Assessment Methodologies for Chemical Transformation Products

A comprehensive environmental risk assessment must consider not only the parent compound but also its transformation products, which can sometimes be more toxic or persistent. The risk assessment for herbicides and their byproducts involves evaluating potential exposure pathways and their effects on non-target organisms.

Methodologies for risk assessment often involve a tiered approach, starting with simple screening models and progressing to more complex and data-intensive assessments if a potential risk is identified. For herbicides, this includes evaluating spray drift, runoff, and leaching to predict environmental concentrations, which are then compared to ecotoxicological endpoints. The development of analytical methods to detect and quantify the parent compound and its transformation products in environmental matrices is a prerequisite for accurate exposure and risk assessment. wikipedia.org Given the lack of data on the transformation products of this compound, a comprehensive risk assessment is currently not feasible.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Researchers are actively investigating new ways to modify the structure of Methyl 2-(4-bromophenoxy)acetate to create derivatives with improved biological effects. The core idea is to use the existing molecule as a scaffold and add different chemical groups to it, fine-tuning its properties for specific biological targets. This process, known as derivatization, is a cornerstone of medicinal chemistry and drug discovery.

One promising approach involves the synthesis of various heterocyclic derivatives. For instance, the creation of compounds incorporating 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings has been a focus. These nitrogen- and oxygen-containing rings are known to be important features in many biologically active molecules. By attaching these structures to the this compound framework, scientists aim to develop new compounds with potential applications in medicine and agriculture.

The following table summarizes some of the derivatization strategies being explored:

Derivative ClassSynthetic ApproachPotential Bioactivity
1,2,4-Triazole derivativesCyclization reactions with thiosemicarbazidesAntifungal, Antimicrobial
1,3,4-Oxadiazole derivativesReaction with hydrazides followed by cyclodehydrationAnti-inflammatory, Anticancer
Amide and Hydrazone derivativesAminolysis or hydrazinolysis of the ester groupAnticonvulsant, Tuberculostatic

These strategies are guided by the principle of structure-activity relationships (SAR), where the biological activity of a compound is directly related to its three-dimensional structure. By systematically altering the structure of this compound and testing the resulting bioactivity, researchers can identify key features responsible for its effects and design even more potent and selective molecules.

Advanced Computational Approaches for Rational Drug Design

In parallel with synthetic efforts, advanced computational methods are being employed to accelerate the discovery and design of new drugs based on the this compound structure. These in silico techniques allow researchers to predict how a molecule will interact with a biological target, such as a protein or enzyme, before it is even synthesized in the lab. This rational approach to drug design saves time, resources, and can lead to the development of more effective and safer medicines.

Molecular docking is a key computational tool used in this context. It involves simulating the binding of a ligand (in this case, a derivative of this compound) to the active site of a target protein. By calculating the binding affinity and analyzing the interactions, scientists can predict the potential of the compound to modulate the protein's function. For example, molecular docking studies have been used to investigate the potential of 1,2,4-triazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. csfarmacie.cz

The data below illustrates the type of information generated from molecular docking studies:

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Derivative ACOX-1-8.5Hydrogen bonding, hydrophobic interactions
Derivative BCOX-2-7.9Pi-stacking, electrostatic interactions
Derivative CFungal enzyme-9.2Multiple hydrogen bonds

These computational predictions help prioritize which molecules to synthesize and test experimentally, streamlining the drug discovery pipeline.

Integration of this compound in Multifunctional Materials Research

The unique chemical properties of this compound also make it an attractive building block for the creation of new materials with advanced functionalities. The presence of the aromatic ring, the ether linkage, and the ester group provides multiple sites for chemical modification, allowing for its incorporation into a wide range of polymers and composite materials.

One area of interest is the development of new flame-retardant materials. Brominated compounds have long been used as flame retardants, and researchers are exploring how to incorporate the this compound moiety into polymer backbones to enhance their fire resistance. nih.gov The goal is to create materials that are not only safer in case of a fire but also have improved mechanical and thermal properties.

Another emerging application is in the field of liquid crystals. The rigid structure of the bromophenoxy group can be exploited to design molecules that exhibit liquid crystalline behavior. These materials have applications in displays, sensors, and other optoelectronic devices. Research in this area focuses on synthesizing derivatives of this compound with different side chains to control the liquid crystal phase and its properties.

Sustainable Synthesis and Green Chemistry Approaches

As the demand for specialty chemicals grows, so does the need for environmentally friendly manufacturing processes. Researchers are actively developing sustainable and green methods for the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising technique is the use of microwave-assisted synthesis. researchgate.net Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.net Another green chemistry approach is the use of phase-transfer catalysis, which facilitates reactions between reactants in different phases (e.g., a solid and a liquid), often with the use of environmentally benign solvents like water. researchgate.net

The following table compares a conventional synthesis method with a greener alternative:

ParameterConventional MethodGreen Alternative
SolventDimethylformamide (DMF)Water or PEG-600 researchgate.net
CatalystStrong basesPhase-transfer catalyst researchgate.net
Reaction TimeSeveral hoursMinutes researchgate.net
Energy ConsumptionHighLow

By adopting these green chemistry principles, the production of this compound can become more sustainable and economically viable.

Comprehensive Environmental Impact Assessment and Remediation Strategies

With the increasing use of brominated compounds, it is crucial to understand their potential impact on the environment and develop strategies for their remediation. nih.gov Research in this area focuses on studying the fate and transport of this compound in soil and water, as well as its potential for biodegradation.

Scientists are investigating the use of microorganisms to break down this compound and other related phenoxyacetic acid herbicides. researchgate.net Bioremediation, which harnesses the metabolic capabilities of bacteria and fungi, offers a promising and environmentally friendly approach to cleaning up contaminated sites. researchgate.net For example, some studies have shown that certain strains of fungi, like Trametes versicolor, can degrade brominated phenols. nih.gov

In addition to biological methods, researchers are also exploring physical and chemical remediation techniques, such as adsorption on activated carbon and advanced oxidation processes. nih.gov A comprehensive understanding of the environmental behavior of this compound is essential for ensuring its safe and sustainable use.

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